(S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJCGGJNCHHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Role of Unnatural Amino Acids in Advancing Peptide and Protein Science
Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 standard amino acids genetically coded by most organisms. nih.gov These compounds, whether synthesized chemically or found in nature, are pivotal in modern drug discovery and protein engineering. nih.govsigmaaldrich.com Their structural diversity allows them to be used as building blocks for creating peptides and proteins with novel or enhanced properties. sigmaaldrich.comcpcscientific.com
The incorporation of UAAs into peptide chains can significantly modify their shape, stability, and biological activity. This allows researchers to design peptidomimetics—molecules that mimic natural peptides but may have improved therapeutic characteristics, such as increased resistance to enzymatic degradation, better bioavailability, and enhanced potency. sigmaaldrich.com In protein science, UAAs are used as probes to investigate protein structure and function, helping to unravel complex biological processes. nih.govsigmaaldrich.com By replacing a natural amino acid with a UAA, scientists can introduce unique chemical handles for labeling, create new catalytic sites in enzymes, or enhance the stability of proteins under harsh conditions. nih.gov
The Critical Function of Protected Amino Acid Derivatives in Synthesis
Modern organic synthesis, particularly in the context of building complex molecules like peptides, relies heavily on the use of "protecting groups". libretexts.orgspringernature.com Amino acids are polyfunctional, meaning they have multiple reactive sites, primarily the α-amino group, the carboxyl group, and a variable side chain. altabioscience.com To construct a peptide with a specific sequence, it is essential to temporarily block these reactive sites to prevent unwanted side reactions and polymerization. libretexts.orgaltabioscience.comresearchgate.net This is achieved by attaching protecting groups, which can be selectively removed later in the synthesis. researchgate.net
The compound (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether features two such protecting groups, which are part of an "orthogonal" protection strategy. This means each group can be removed under distinct chemical conditions without affecting the other, a concept crucial for multi-step syntheses like Solid-Phase Peptide Synthesis (SPPS). total-synthesis.comwikipedia.orgpeptide.com
Fmoc (9-fluorenylmethyloxycarbonyl) Group : This group protects the α-amino function of the amino acid. wikipedia.org A key advantage of the Fmoc group is its lability to mild bases, such as piperidine (B6355638), while remaining stable under acidic conditions. wikipedia.orgamericanpeptidesociety.org This allows for the sequential addition of amino acids to a growing peptide chain under gentle conditions. altabioscience.com
O-Tert-Butyl Ether (tBu) Group : This group protects the hydroxyl (-OH) functionality on the side chain of the meta-tyrosine. The tert-butyl ether is stable to the basic conditions used to remove the Fmoc group but is readily cleaved by acids, such as trifluoroacetic acid (TFA). wikipedia.orgpearson.com
This orthogonal Fmoc/tBu strategy is widely adopted in automated peptide synthesis due to its efficiency and the mild conditions required for deprotection, which helps preserve the integrity of complex and sensitive peptide structures. altabioscience.compeptide.comamericanpeptidesociety.org
| Protecting Group | Protected Functionality | Removal Condition | Stability |
|---|---|---|---|
| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino Group | Base (e.g., Piperidine) | Acid Stable |
| tert-Butyl Ether (tBu) | Side-Chain Hydroxyl Group | Acid (e.g., Trifluoroacetic Acid) | Base Stable |
Meta Tyrosine Derivatives in Chemical Biology Research
Strategic Considerations in Protecting Group Selection for Meta-Tyrosine Derivatives
The successful synthesis of this compound hinges on a carefully orchestrated protecting group strategy. This involves the selection of temporary and permanent protecting groups that are mutually compatible and can be selectively removed under distinct conditions.
Role of N-alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized N-alpha-protecting group in solid-phase peptide synthesis (SPPS). iris-biotech.dealtabioscience.com Its primary role is to temporarily block the alpha-amino group of the amino acid, preventing unwanted side reactions and polymerization during the coupling of subsequent amino acids in a peptide chain. altabioscience.com
The key advantage of the Fmoc group lies in its base-lability. It is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to liberate the free amine for the next coupling step. iris-biotech.dechempep.com This deprotection condition is orthogonal to the acid-labile side-chain protecting groups commonly employed in Fmoc/tBu chemistry. altabioscience.com The use of Fmoc protection offers milder reaction conditions compared to the traditional Boc/Benzyl (B1604629) approach, which requires repeated treatment with strong acids. altabioscience.compeptide.com
Key Features of Fmoc Protection:
| Feature | Description |
| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF) chempep.com |
| Stability | Stable to acidic conditions used for side-chain deprotection and cleavage from the resin altabioscience.com |
| Monitoring | The fluorenyl group released during deprotection has a strong UV absorbance, allowing for real-time monitoring of the reaction progress nih.gov |
| Compatibility | Highly compatible with a wide range of acid-labile side-chain protecting groups iris-biotech.dealtabioscience.com |
Application of O-Tert-Butyl Ether for Phenolic Hydroxyl Protection
The phenolic hydroxyl group of tyrosine is a reactive functionality that requires protection to prevent side reactions, such as O-acylation, during peptide synthesis. peptide.compeptide.com The tert-butyl (tBu) ether is the preferred protecting group for the tyrosine side chain in Fmoc-based strategies. peptide.com
The tBu group is introduced to the phenolic oxygen and is characterized by its high stability under the basic conditions used for Fmoc group removal. researchgate.net It is, however, readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions with the liberated tert-butyl cation. iris-biotech.deacs.org This differential stability is the cornerstone of the orthogonal protection scheme.
Advantages of O-Tert-Butyl Ether Protection:
| Advantage | Description |
| Acid Lability | Cleaved by strong acids like TFA, concurrent with peptide cleavage from the resin iris-biotech.de |
| Base Stability | Stable to the basic conditions required for Fmoc deprotection researchgate.net |
| Prevention of Side Reactions | Effectively prevents acylation and other modifications of the phenolic hydroxyl group peptide.com |
| Orthogonality | Compatible with the Fmoc protecting group for the alpha-amino function iris-biotech.dealtabioscience.com |
Orthogonality of Protecting Groups in Synthetic Schemes
The concept of orthogonality is fundamental to the successful synthesis of complex peptides. It dictates that the different protecting groups used in a synthesis can be removed selectively in any order and under distinct chemical conditions, without affecting the other protecting groups. iris-biotech.debiosynth.com
In the context of this compound, the Fmoc group on the alpha-amino group and the tert-butyl ether on the phenolic hydroxyl group form an orthogonal pair. iris-biotech.de The Fmoc group is base-labile, while the tert-butyl ether is acid-labile. altabioscience.com This allows for the selective deprotection of the N-terminus after each coupling step without disturbing the side-chain protection. The side-chain protecting group remains intact throughout the chain assembly and is only removed during the final cleavage of the peptide from the solid support, typically with a strong acid like TFA. researchgate.net
This orthogonal strategy ensures high yields and purity of the target peptide by minimizing side reactions and simplifying the purification process. altabioscience.com The judicious choice of orthogonal protecting groups is a critical aspect of planning a successful peptide synthesis. peptide.com
Solution-Phase Synthesis Approaches
While solid-phase synthesis is dominant for longer peptides, solution-phase methods remain valuable for the synthesis of protected amino acid building blocks like this compound and for the production of shorter peptides.
Detailed Reaction Pathways and Conditions
The synthesis of Fmoc-protected amino acids with tert-butyl protected side chains generally involves a multi-step process. A common pathway for the para-isomer, Fmoc-Tyr(tBu)-OH, which can be adapted for the meta-isomer, involves the following key transformations:
O-tert-Butylation of Tyrosine: The phenolic hydroxyl group of tyrosine is first protected as a tert-butyl ether. This can be achieved by reacting tyrosine with isobutylene (B52900) in the presence of a strong acid catalyst.
N-Fmoc Protection: The alpha-amino group of the O-tert-butylated tyrosine is then acylated with a fluorenylmethyloxycarbonylating agent. A common reagent for this purpose is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. prepchem.com
A described laboratory preparation for the para-isomer involves suspending O-tert-butyl-L-tyrosine in dioxane and performing an acylation reaction with fluorenylmethyloxycarbonyl azide. The crude product is then extracted and purified. chemicalbook.com Another detailed procedure utilizes 9-fluorenylmethyloxycarbonyl chloride in the presence of diisopropylethylamine and trimethylsilyl (B98337) chloride. prepchem.com
Representative Reaction Conditions for N-Fmoc Protection:
| Reagent | Base | Solvent | Temperature | Time |
| Fmoc-Cl | Diisopropylethylamine | Dioxane/Methylene Chloride | 0°C to Room Temp. | 1-1.5 hours prepchem.com |
| Fmoc-OSu | Sodium Bicarbonate | Dioxane/Water | Room Temp. | Several hours |
Optimization of Reaction Parameters for Research Scale Production
The synthesis of this compound on a research scale involves a multi-step process that requires careful optimization of reaction parameters to ensure high yield and purity. While specific optimized protocols for the meta-isomer are not extensively detailed in publicly available literature, general strategies for the synthesis of analogous protected tyrosine derivatives can be adapted. The synthesis typically begins with L-tyrosine, proceeding through the protection of the α-amino and carboxylic acid groups, followed by the crucial tert-butylation of the phenolic hydroxyl group, and finally, the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.
Key reaction parameters that necessitate optimization include:
Solvent Selection: The choice of solvent is critical for each step to ensure solubility of reactants and intermediates and to facilitate the reaction. Common solvents in such syntheses include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and various alcohols.
Reagent Stoichiometry: The molar ratios of reactants, including protecting group reagents and catalysts, must be carefully controlled to drive the reactions to completion and minimize side-product formation.
Temperature and Reaction Time: Each reaction step will have an optimal temperature and duration. For instance, protection reactions are often carried out at room temperature or slightly below, while deprotection steps might require different temperature profiles. Monitoring reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
pH Control: In steps involving aqueous workups or reactions in aqueous-organic mixtures, maintaining the appropriate pH is crucial for product stability and for facilitating purification.
Purification Methods: Purification of intermediates and the final product is a critical aspect. Techniques such as column chromatography, recrystallization, and precipitation are employed to remove impurities and isolate the desired compound with high purity. For example, a common purification step for Fmoc-protected amino acids involves dissolving the crude product in a suitable solvent and precipitating it by adding an anti-solvent.
A hypothetical optimization table for a key synthetic step, such as the introduction of the Fmoc group, could look like the following, based on general knowledge of similar reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Reagent | Fmoc-OSu | Fmoc-Cl | Fmoc-OSu | Higher yield with Fmoc-OSu |
| Base | NaHCO₃ | DIPEA | Na₂CO₃ | Na₂CO₃ provides optimal pH |
| Solvent | Acetone/Water | DMF | Dioxane/Water | Dioxane/Water gives better solubility |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature | Room temperature is sufficient |
| Reaction Time | 4 hours | 8 hours | 12 hours | 8 hours for completion |
Solid-Phase Synthesis Integration
The utility of this compound lies in its incorporation into peptide chains using solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is the standard approach for this integration.
Adaptability to Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Strategies
This compound is designed for seamless integration into the widely used Fmoc/tBu SPPS methodology. In this strategy, the temporary Nα-Fmoc protecting group is removed by a mild base, typically a solution of piperidine in DMF, while the permanent side-chain protecting groups, such as the tert-butyl ether on the meta-tyrosine, are stable to these conditions. These side-chain protecting groups are later removed in the final cleavage step using a strong acid, such as trifluoroacetic acid (TFA). This orthogonal protection scheme allows for the stepwise assembly of the peptide chain on a solid support. The tert-butyl ether protecting group on the meta-hydroxyl function is crucial to prevent side reactions during peptide synthesis, such as O-acylation.
Coupling Reagents and Protocols in SPPS
The incorporation of this compound into a growing peptide chain requires the activation of its carboxylic acid group to facilitate amide bond formation. A variety of coupling reagents and protocols are available, and the choice can depend on factors such as the steric hindrance of the amino acid and the nature of the peptide sequence.
Commonly used coupling reagents include:
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency.
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents. They are typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective for amide bond formation.
A standard coupling protocol would involve pre-activating the this compound with the chosen coupling reagent and additive in a suitable solvent like DMF, followed by addition to the deprotected N-terminus of the peptide-resin. The reaction progress can be monitored using a qualitative ninhydrin (B49086) test to ensure complete coupling.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Notes |
| DIC | HOBt/Oxyma | - | 1-2 hours | Good for standard couplings, low cost. |
| HBTU/HCTU | - | DIPEA | 30-60 minutes | Highly efficient, suitable for most couplings. |
| HATU | - | DIPEA | 30-60 minutes | Very efficient, good for sterically hindered amino acids. |
| PyBOP | - | DIPEA | 30-60 minutes | Effective alternative to uronium salts. |
Challenges and Mitigation Strategies in Solid-Phase Incorporation
While the incorporation of modified amino acids like this compound is generally straightforward, several challenges can arise during SPPS.
Incomplete Coupling: The steric bulk of the protected meta-tyrosine derivative or aggregation of the growing peptide chain on the solid support can lead to incomplete coupling reactions.
Mitigation: Using more potent coupling reagents like HATU, performing a double coupling (repeating the coupling step), or increasing the reaction time can help drive the reaction to completion. In cases of peptide aggregation, using chaotropic salts or specialized resins and solvents can improve solvation.
Racemization: The activation of the carboxylic acid can lead to epimerization at the α-carbon, particularly for sterically hindered amino acids.
Mitigation: The use of additives like HOBt or Oxyma with carbodiimides can suppress racemization. For particularly sensitive couplings, using lower temperatures and avoiding prolonged pre-activation times are recommended.
Side Reactions during Final Cleavage: The final cleavage from the resin using strong acids like TFA can lead to side reactions. The tert-butyl cation generated during the deprotection of the side chain can potentially reattach to sensitive residues.
Mitigation: The use of a cleavage cocktail containing scavengers is essential. Scavengers such as triisopropylsilane (B1312306) (TIS) and water are used to quench the reactive cations and prevent side product formation.
By carefully optimizing both the synthesis of the building block and its incorporation into the peptide chain, this compound can be effectively utilized to create novel peptides with unique structural and functional properties for a wide range of research applications.
Mass Spectrometry (MS) for Purity and Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of relatively polar and thermally labile molecules like protected amino acids. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
Expected ESI-MS Data:
Molecular Ion: The high-resolution mass of the molecular ion would be used to confirm the elemental composition of the compound.
Fragmentation: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for Fmoc-protected amino acids include the loss of the Fmoc group (as dibenzfulvene and CO₂) and cleavages along the amino acid backbone. niscpr.res.innih.govnih.gov
Interactive Data Table: Expected ESI-MS Fragments
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | 460.22 |
| [M+Na]⁺ | Sodiated molecule | 482.20 |
| [M-H]⁻ | Deprotonated molecule | 458.21 |
| [M+H - 178]⁺ | Loss of dibenzfulvene | 282.16 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula from the measured mass-to-charge ratio (m/z).
For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₂₈H₂₉NO₅. This calculated exact mass serves as a benchmark for experimental HRMS measurements. The high accuracy of HRMS can readily distinguish the target compound from other potential impurities or byproducts that may have the same nominal mass but different elemental compositions.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₈H₂₉NO₅ |
| Calculated Monoisotopic Mass | 459.20457 Da |
| Molecular Weight | 459.53 g/mol |
Data derived from computational sources. nih.govcymitquimica.comchemicalbook.com
Experimental determination of the mass of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) that is consistent with the theoretical value to within a narrow mass tolerance (e.g., < 5 ppm) provides definitive evidence of the compound's identity.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental to both assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of Fmoc-protected amino acids. ajpamc.com For analytical purposes, reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of this compound. Purity levels are often required to be high, with typical specifications being ≥98% or ≥99%. sigmaaldrich.comcem.com
The enantiomeric purity is a critical parameter for any chiral amino acid derivative intended for peptide synthesis. Chiral HPLC is the definitive method for this assessment. Specialized chiral stationary phases (CSPs), such as those based on polysaccharides, can be used to separate the (S)- and (R)-enantiomers. phenomenex.com The ability to achieve baseline separation of enantiomers allows for the precise quantification of the desired (S)-enantiomer and detection of even trace amounts of the unwanted (R)-enantiomer. phenomenex.com
Table 2: Illustrative HPLC Conditions for Chiral Separation of Fmoc-Amino Acids
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |
| Mobile Phase | Isocratic mixture of Acetonitrile and water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) |
| Detection | UV at 254 nm |
| Flow Rate | 1 mL/min |
| Objective | Baseline resolution (Rs > 1.5) of (S) and (R) enantiomers |
This table represents typical conditions for chiral separations of Fmoc-amino acids and may require optimization for this compound. phenomenex.com
Beyond analysis, preparative HPLC is a powerful tool for purifying the compound to the high standards required for peptide synthesis. rsc.orgrsc.org By scaling up the analytical separation, preparative HPLC can isolate the desired product from unreacted starting materials, byproducts, and other impurities.
Following the synthesis of this compound, flash chromatography is a commonly used and efficient method for initial purification. nih.gov This technique, which utilizes a stationary phase like silica (B1680970) gel and a solvent gradient (e.g., ethyl acetate (B1210297) in hexanes), allows for the separation of the target compound from major impurities on a larger scale than preparative HPLC. acs.org While it may not provide the high resolution of HPLC, flash chromatography is an essential step in the purification workflow to obtain material of sufficient purity for subsequent analytical characterization or final purification by recrystallization or preparative HPLC. nih.gov
Chiroptical Methods for Stereochemical Integrity Assessment
Chiroptical techniques are crucial for confirming the stereochemical configuration and purity of chiral molecules like this compound.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins. americanpeptidesociety.org While CD is not typically used to analyze the small amino acid derivative itself, it is invaluable for investigating the conformational consequences of incorporating this compound into a peptide sequence. acs.org
Applications in Peptide and Peptidomimetic Research
Incorporation into Synthetic Peptides via Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. The use of (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether in this process is governed by standard, yet carefully optimized, protocols.
The process begins with the C-terminal amino acid anchored to a solid resin. The synthesis proceeds through repetitive cycles of Fmoc-group removal from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. This compound is introduced at the desired position in the sequence using standard coupling reagents. The tert-butyl ether protecting group on the meta-hydroxyl function is stable to the basic conditions used for Fmoc removal but is readily cleaved under the acidic conditions of the final deprotection and cleavage from the resin.
Table 1: Standard Coupling Reagents for SPPS
| Reagent | Description |
|---|---|
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DIC | N,N'-Diisopropylcarbodiimide |
It is important to note that while the process is standardized, the efficiency of incorporating bulky or unusual amino acids can be sequence-dependent, sometimes necessitating double coupling or the use of more potent activating reagents to ensure complete reaction.
The site-specific incorporation of unnatural amino acids like meta-tyrosine is a key strategy for creating peptides with novel properties. The Fmoc/tBu strategy is inherently suited for this purpose due to its orthogonal protection scheme. nih.gov This allows for the selective deprotection of the N-terminus for chain elongation without affecting the acid-labile side-chain protecting groups.
Recent advancements have also explored enzymatic and bio-orthogonal methods for the incorporation of unnatural amino acids into proteins. However, for the synthesis of short to medium-length peptides for research and therapeutic development, chemical synthesis via SPPS remains the most versatile and widely used approach. The availability of high-purity building blocks like this compound is crucial for the success of these synthetic endeavors.
Role in Peptidomimetic Design and Library Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids is a central strategy in peptidomimetic design.
Conformational constraint is a powerful tool in drug design to lock a peptide into its bioactive conformation, thereby increasing potency and selectivity. The introduction of meta-tyrosine can contribute to achieving such constraints. The altered position of the hydroxyl group can lead to different intramolecular hydrogen bonding patterns and steric interactions compared to para-tyrosine, influencing the local and global conformation of the peptide.
Furthermore, the meta-hydroxyl group can serve as a handle for further chemical modifications, such as cyclization. Ring-closing metathesis is a common strategy to create cyclic peptides with constrained conformations. By incorporating two alkenyl-containing amino acids, a macrocycle can be formed. While not a direct application of this compound, the principle of using unnatural amino acids to introduce reactive handles for cyclization is a key concept in designing constrained peptidomimetics.
The change in the position of the hydroxyl group can also dramatically affect molecular recognition. The hydroxyl group of para-tyrosine is often a critical hydrogen bond donor or acceptor in interactions with biological targets. Shifting this group to the meta position can disrupt these interactions or create new ones, leading to altered binding affinity and specificity. For instance, in the context of protein-protein interactions, the precise positioning of key residues at the interface is crucial for binding. A subtle change, such as moving the hydroxyl group of a tyrosine residue, can be enough to abolish or enhance an interaction.
Use as Chemical Biology Probes
The unique properties of meta-tyrosine can be exploited to create chemical biology probes for studying biological processes. The altered electronic environment of the meta-substituted phenol (B47542) can give rise to useful spectroscopic properties.
For example, tyrosine-derived fluorescent unnatural amino acids have been synthesized by extending the π-conjugation of the aromatic side chain. nih.gov In one study, a series of fluorescent amino acids with a meta-phenylenevinylene backbone were created from protected diiodo-L-tyrosine. nih.gov These probes exhibit a broad range of emission wavelengths and can be incorporated into peptides via SPPS to study cellular uptake and localization. The development of such probes highlights the potential of meta-substituted tyrosine derivatives as versatile tools for chemical biology.
Furthermore, the meta-position of the hydroxyl group in tyrosine is a site for radioiodination, a common method for labeling peptides and proteins for imaging and diagnostic purposes. acs.org While para-tyrosine is also iodinated, the reactivity and properties of the resulting iodinated species can differ, offering alternative labeling strategies.
Design of Tyrosine-Based Probes for Enzymatic Studies (e.g., Protein Tyrosine Phosphatases)
Protein tyrosine phosphatases (PTPs) are crucial regulatory enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases eurekaselect.comnih.gov. The development of specific probes is essential for studying their activity and function. Fmoc-protected tyrosine derivatives are fundamental in synthesizing peptide-based substrates and inhibitors for PTPs nbinno.com. These peptides are designed to mimic the natural substrates of PTPs, allowing for the investigation of enzyme kinetics and the screening of potential therapeutic agents nih.gov.
The incorporation of this compound into a peptide sequence allows for the creation of novel enzymatic probes. After its integration into the peptide and subsequent deprotection of the tert-butyl group, the resulting meta-tyrosine residue presents the hydroxyl group in a different position relative to the peptide backbone than the canonical para-tyrosine. This spatial alteration can be used to:
Map Active Site Topography: By comparing the binding and turnover rates of meta-tyrosine-containing substrates with their para-tyrosine counterparts, researchers can probe the steric and electronic requirements of a PTP's active site.
Develop Selective Inhibitors: The unique geometry of meta-tyrosine can be exploited to design inhibitors that selectively target a specific PTP, potentially reducing off-target effects.
Create Activity-Based Probes: The meta-tyrosine residue can be further modified to incorporate reactive groups, such as quinone methide precursors, which can form covalent bonds with nucleophilic residues in the PTP active site upon enzymatic activation amsterdamumc.nl. This strategy allows for the specific labeling and identification of active PTPs in complex biological samples.
Exploring Analogs of Post-Translational Modifications
Post-translational modifications (PTMs) of tyrosine, such as phosphorylation, sulfation, and nitration, are critical for regulating protein function and signal transduction nih.govnih.govchemrxiv.org. Synthesizing peptides containing these modifications or their non-hydrolyzable analogs is a key strategy for studying their biological roles temple.edu. The use of orthogonally protected amino acids, like Fmoc-derivatives with tert-butyl side-chain protection, is essential for these complex syntheses nih.gov.
This compound provides a unique tool for creating peptide analogs to explore PTMs nih.gov. By incorporating this non-natural amino acid, researchers can investigate:
Positional Importance of PTMs: It allows for the synthesis of peptides where a modification, such as phosphorylation or sulfation, is placed at the meta-position of the phenyl ring. This helps to determine how the location of the modification affects recognition by binding partners or processing by enzymes.
Structural Mimicry: A meta-substituted analog can serve as a structural probe to understand the conformational effects of a PTM on the peptide backbone.
Enhanced Stability: Peptides containing non-natural amino acids may exhibit increased resistance to enzymatic degradation, making them more stable probes for in-vitro and in-vivo studies.
The tert-butyl ether protecting group is stable during standard Fmoc-based solid-phase peptide synthesis (SPPS) but can be removed with strong acids during the final cleavage step, unmasking the hydroxyl group for subsequent modification if desired.
Building Block in Glycopeptide Synthesis Research
Glycosylation is a widespread PTM that significantly impacts protein folding, stability, and function nih.govnih.gov. The synthesis of well-defined glycopeptides is crucial for understanding the roles of specific carbohydrate structures in biological processes nih.govchemrxiv.orgnih.gov.
O-Glycosylation Strategies Involving Protected Tyrosine Derivatives
While O-glycosylation most commonly occurs on serine and threonine residues, it can also be found on tyrosine nih.gov. The chemical synthesis of O-linked glycopeptides relies on the use of Fmoc-protected amino acid building blocks where the hydroxyl group is either pre-glycosylated or available for glycosylation after incorporation into the peptide chain nih.govrsc.org. The tert-butyl ether on this compound serves as a temporary protecting group for the hydroxyl function.
This building block can be utilized in O-glycosylation strategies in several ways:
Post-Synthetic Glycosylation: The fully assembled peptide containing the meta-tyrosine residue is synthesized, and after selective deprotection of other side chains, the tert-butyl group is removed to expose the meta-hydroxyl group for a subsequent glycosylation reaction.
Pre-glycosylated Monomer Synthesis: The compound can be deprotected and glycosylated first, and the resulting glycosylated meta-tyrosine monomer can then be used in SPPS to build the glycopeptide.
Using this compound allows for the investigation of non-canonical O-glycosylation at the meta-position, providing insights into how this modification affects peptide structure and its interactions with biological receptors.
Synthesis of Glycopeptide Libraries for Academic Screening
Combinatorial chemistry and the synthesis of peptide and glycopeptide libraries are powerful tools for drug discovery and for identifying ligands for biological targets chemimpex.com. The efficiency of Fmoc-SPPS makes it well-suited for creating these libraries nih.gov.
Incorporating this compound into the synthesis of a glycopeptide library introduces a significant element of structural diversity. This non-natural building block, when combined with various sugars and peptide sequences, can generate a vast array of unique molecules for screening. Such libraries can be used to:
Identify novel glycopeptide ligands with high affinity and specificity for a target receptor.
Discover glycopeptides with enhanced stability against proteases or glycosidases.
Probe the structural requirements for glycan-mediated biological recognition events.
Integration into Advanced Materials Science Research
Fmoc-protected amino acids have garnered significant attention in materials science due to their ability to self-assemble into well-ordered nanostructures, particularly hydrogels.
Fmoc-Amino Acid Self-Assembly and Hydrogel Formation
The self-assembly of Fmoc-amino acids into hydrogels is driven by a combination of non-covalent interactions. The aromatic Fmoc groups stack via π-π interactions, while the amino acid moieties form hydrogen bonds, leading to the formation of fibrillar networks that entrap water rsc.orgrsc.orgnih.gov. Fmoc-Tyrosine (Fmoc-Tyr) is a well-known hydrogelator, where hydrogen bonding involving the phenolic hydroxyl group plays a role in stabilizing the fibrillar structure mdpi.comresearchgate.netresearchgate.net.
The use of this compound offers a way to modulate this self-assembly process.
With the Protecting Group: The bulky tert-butyl ether group would disrupt the typical hydrogen-bonding network seen with Fmoc-Tyr, potentially leading to different self-assembled structures or preventing hydrogelation altogether. This highlights the critical role of the hydroxyl group in the gelation of Fmoc-Tyr.
After Deprotection: The deprotected meta-tyrosine derivative would self-assemble, but the altered position of the hydroxyl group would change the geometry of the intermolecular hydrogen bonds compared to the para-isomer mdpi.com. This could result in hydrogels with distinct properties, such as different gelation kinetics, fibril morphology, and mechanical strength (e.g., stiffness and elasticity) rsc.orgresearchgate.net.
By systematically comparing the self-assembly of para- and meta-isomers, researchers can gain a deeper understanding of the fundamental forces that govern the formation of these supramolecular materials, paving the way for the rational design of new biomaterials for applications in tissue engineering and drug delivery researchgate.net.
Table 1: Summary of Compound Applications
| Section | Application Area | Role of this compound |
|---|---|---|
| 4.3.1 | Enzymatic Probes | Creates spatially unique probes to map PTP active sites. |
| 4.3.2 | PTM Analogs | Enables synthesis of peptides with non-natural meta-substituted PTMs. |
| 4.4.1 | O-Glycosylation | Allows investigation of non-canonical glycosylation at the meta-position. |
| 4.4.2 | Glycopeptide Libraries | Introduces structural diversity for screening novel ligands. |
| 4.5.1 | Hydrogel Formation | Modulates self-assembly to create materials with tailored properties. |
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | Fmoc-m-Tyr(tBu)-OH |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Para-Tyrosine | p-Tyr |
| Fmoc-Tyrosine | Fmoc-Tyr |
| Serine | Ser |
| Threonine | Thr |
| Phosphotyrosine | pTyr |
| Fmoc-Tyr(PO3tBu2)-OH | - |
Design of Functional Biomaterials for Research Applications
While direct research specifically detailing the use of this compound in the design of functional biomaterials is not extensively documented, the incorporation of non-canonical amino acids like meta-tyrosine into peptides is a recognized strategy for creating novel biomaterials with tailored properties. Tyrosine-rich peptides, in general, are known to be excellent building blocks for self-assembling materials, such as hydrogels and nanofibers, due to the aromatic and hydrogen-bonding interactions of the tyrosine residues.
The introduction of meta-tyrosine into such peptide sequences can influence the self-assembly process, leading to biomaterials with unique mechanical and biochemical properties. For instance, the altered geometry of meta-tyrosine compared to para-tyrosine could affect the packing of peptide chains, thereby modifying the morphology and stability of the resulting biomaterial. These novel materials could find applications in tissue engineering, drug delivery, and as scaffolds for cell culture.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₈H₂₉NO₅ |
| Molecular Weight | 459.54 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) |
Table 2: Key Protecting Groups and Their Functions
| Protecting Group | Location | Function |
| Fmoc (9-fluorenylmethyloxycarbonyl) | α-amino group | Protects the amine from reacting during peptide coupling; removed by a mild base. |
| Tert-Butyl Ether | Phenolic hydroxyl group | Protects the hydroxyl group from side reactions; removed by strong acid. |
Research into the effects of meta-tyrosine incorporation suggests that it can lead to proteins with altered conformations and potentially modified functions. nih.govmdpi.com This principle can be extrapolated to the design of biomaterials where the precise spatial arrangement of functional groups is critical for performance. For example, the different positioning of the hydroxyl group in meta-tyrosine could alter the kinetics of enzyme-mediated cross-linking or modify the binding affinity for specific cellular receptors when incorporated into a biomaterial scaffold.
The synthesis of polymers derived from tyrosine has been a fruitful area of research for creating new biomaterials. nih.govacs.orgnjbiomaterials.org These tyrosine-derived polymers, such as polycarbonates and polyarylates, exhibit excellent biocompatibility and tunable degradation profiles, making them suitable for a variety of medical applications. The incorporation of meta-tyrosine into these polymer backbones, facilitated by building blocks like this compound, could further expand the range of accessible material properties.
Derivatization and Analog Development for Research Applications
Modifications of the Meta-Tyrosine Aromatic Ring
The phenyl ring of meta-tyrosine is a prime target for modification to introduce new functionalities. These alterations can imbue the amino acid with unique spectroscopic properties or modulate its biological activity, providing valuable insights during research.
Halogenation of the tyrosine ring is a widely used strategy to create analogs for various research purposes, including their use as spectroscopic probes or for radio-labeling. The introduction of iodine, for instance, can be achieved through a direct, two-step process starting from the commercially available Fmoc-Tyr(tBu)-OH. One reported method utilizes silver sulfate-mediated iodination to produce the orthogonally protected iodotyrosine derivative. researchgate.net This derivative is not only useful in its own right but can also serve as a precursor for further modifications, such as Suzuki-Miyaura cross-coupling reactions. researchgate.net
Another critical application of halogenation is in the development of probes for positron emission tomography (PET). Fluorination of R and S enantiomers of meta-tyrosine derivatives with reagents like [18F]acetyl hypofluorite (B1221730) can produce a mixture of ring-fluorinated products. nih.gov These radiolabeled compounds, such as 6-[18F]fluoro-, 2-[18F]fluoro-, and 4-[18F]fluoro-(E)-β-fluoromethylene-m-tyrosine, are invaluable for systematic investigations of biological systems, like the central monoamine oxidase/aromatic amino acid decarboxylase enzyme system, in vivo. nih.gov
Table 1: Examples of Halogenation Strategies on Tyrosine Derivatives
| Halogen | Reagent/Method | Starting Material | Product Application |
|---|---|---|---|
| Iodine | Silver-mediated iodination | Fmoc-Tyr(tBu)-OH | Precursor for cross-coupling, peptide modification |
| Fluorine-18 | [18F]Acetyl hypofluorite | (E)-β-fluoromethylene-m-tyrosine | Probes for Positron Emission Tomography (PET) |
Beyond halogenation, introducing a variety of other substituents onto the meta position of the aromatic ring is crucial for structure-activity relationship (SAR) studies. These studies help elucidate how different chemical groups influence a molecule's interaction with biological targets, such as transporter proteins.
Research into the Large-neutral Amino Acid Transporter 1 (LAT-1), which is upregulated in many cancer types, has explored the impact of meta-substituents on phenylalanine and tyrosine analogs. nih.govnih.gov In one study, analogs with halogens, alkyl, and aryl groups at the meta position were synthesized and evaluated. nih.gov The findings indicated a correlation where increased lipophilicity of the substituent led to diminished substrate activity and increased inhibition of the transporter. nih.govnih.gov This suggests that the size and electronic properties of the meta-substituent are critical determinants of biological function, guiding the design of more potent and selective inhibitors or substrates. nih.gov
Table 2: SAR of Meta-Substituted Phenylalanine/Tyrosine Analogs on LAT-1 Activity
| Meta-Substituent (R) | General Class | Observed Effect on LAT-1 |
|---|---|---|
| -H, -F, -Cl, -Br, -I | Halogen | Increased inhibition with increased lipophilicity nih.govnih.gov |
| -Methyl, -Ethyl | Alkyl | Diminished substrate activity with larger groups nih.gov |
Alterations of Protecting Groups for Specialized Syntheses
In solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount for achieving the desired peptide sequence without unintended side reactions. springernature.comresearchgate.net The standard Fmoc/tBu strategy is robust, but specialized applications often necessitate the development and use of alternative, orthogonal protecting schemes. iris-biotech.de
Orthogonality in protecting groups means that each group can be selectively removed under specific conditions without affecting the others. iris-biotech.de While the tert-butyl (tBu) ether is a common and effective protection for the phenolic hydroxyl of tyrosine, it is acid-labile and removed during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.decreative-peptides.com For more complex syntheses, such as the preparation of branched or cyclic peptides, alternative protecting groups that can be removed under different conditions are required. ub.edu
Groups like Alloc (allyloxycarbonyl) or Dde (N-1-(4,4-dimethyl-2,6-dioxohexyl)ethyl) offer orthogonality to the Fmoc/tBu strategy. The Alloc group is stable to both the acid used for Boc-group removal and the base (piperidine) used for Fmoc-group removal, but it can be selectively cleaved using palladium catalysts. creative-peptides.comub.edu Similarly, the Dde group is stable to TFA and piperidine (B6355638) but can be removed with a dilute solution of hydrazine (B178648) in DMF, allowing for side-chain modification while the peptide remains anchored to the resin with its N-terminal Fmoc group intact. creative-peptides.com
Table 3: Orthogonal Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| tert-Butyl ether | tBu | Strong acid (e.g., TFA) | Fmoc, Alloc, Dde |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, tBu, Boc |
| N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, tBu, Boc |
The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. peptide.com This is typically accomplished with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com However, the reactive carbocations generated during the cleavage of tBu-based protecting groups can lead to side reactions, particularly modification of sensitive residues like tryptophan, methionine, and tyrosine. thermofisher.com
To prevent these undesired modifications, "scavengers" are added to the cleavage cocktail. thermofisher.com These are nucleophilic compounds that trap the reactive carbocations. The choice of scavenger depends on the amino acid composition of the peptide. For peptides containing tyrosine derivatives, common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol (B47542). TIS is particularly effective at reducing oxidized methionine and preventing re-attachment of cleaved protecting groups. thermofisher.com For peptides containing sensitive arginine protecting groups like Mtr alongside tyrosine, more complex cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) or specialized cleavage reagents like trimethylsilyl (B98337) bromide (TMSBr) may be required for efficient and clean deprotection. sigmaaldrich.com
Table 4: Common TFA Cleavage Cocktails and Scavengers
| Reagent Name | Composition | Primary Use/Target Residues |
|---|---|---|
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | General purpose, good for Arg(Pbf/Pmc), Trp, Met, Cys thermofisher.com |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Peptides containing Trp(Boc) thermofisher.com |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | Arg(Mtr/Pmc), Cys, Met, Trp sigmaaldrich.com |
Synthesis of Stereoisomeric Analogs
The biological activity of chiral molecules like amino acids is highly dependent on their stereochemistry. Therefore, the ability to synthesize specific stereoisomers (enantiomers or diastereomers) of meta-tyrosine analogs is essential for pharmacological studies and the development of stereochemically pure drugs.
Research has demonstrated the successful synthesis and separation of stereoisomers of fluorinated β-fluoromethylene-m-tyrosine derivatives. nih.gov Starting from pure R and S enantiomers of the parent compound, fluorination yielded a mixture of products, which could then be separated by techniques like high-performance liquid chromatography (HPLC) to isolate the pure stereoisomeric radiolabeled probes. nih.gov The availability of these distinct R and S isomers allows for a detailed investigation into how stereochemistry affects their interaction with biological targets, such as enzymes and receptors in the central nervous system. nih.gov This approach is broadly applicable in foldamer chemistry and drug design, where the conformational constraints imposed by specific stereoisomers, such as those in 2-aminocyclopentanecarboxylic acid (ACPC), are used to create peptides with well-defined three-dimensional structures and biological functions. nih.gov
Methodologies for (R)-Isomer Synthesis and Characterization
The synthesis of the (R)-enantiomer of Fmoc-Meta-Tyrosine O-Tert-Butyl Ether, a non-proteinogenic amino acid derivative, requires stereocontrolled approaches to establish the desired chirality at the α-carbon. Unlike the (S)-isomer, which can be derived from the naturally abundant L-tyrosine pool, the (R)-isomer must be prepared through asymmetric synthesis or by resolution of a racemic mixture.
Asymmetric Synthesis Routes:
Several established strategies in asymmetric synthesis can be adapted to produce D-meta-tyrosine, the precursor to the final protected compound. nih.gov These methods are designed to selectively create one enantiomer over the other.
Chiral Glycine (B1666218) Equivalents: One robust approach involves the use of chiral glycine enolate equivalents. These templates undergo diastereoselective alkylation with a suitable meta-substituted benzyl (B1604629) halide (e.g., 3-(tert-butoxy)benzyl bromide). Subsequent hydrolysis of the chiral auxiliary yields the desired D-amino acid with high enantiomeric purity. nih.gov
Stereoselective Hydrogenation: Another common method is the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. A chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, directs the addition of hydrogen across the double bond from a specific face, leading to the preferential formation of the (R)-enantiomer. nih.gov
Enzymatic Synthesis: Biocatalytic methods offer high stereoselectivity under mild conditions. rsc.orgnih.gov For instance, D-amino acid transaminases (DAATs) can catalyze the conversion of a corresponding α-keto acid (3-(3-(tert-butoxy)phenyl)-2-oxopropanoic acid) into D-meta-tyrosine. nih.gov This enzymatic approach is highly specific and avoids the use of heavy metal catalysts. rsc.org
Once the core (R)-meta-tyrosine O-tert-butyl ether is synthesized, the introduction of the N-α-Fmoc protecting group is typically achieved under standard basic conditions using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride).
Characterization and Purity Analysis:
Confirming the identity and, crucially, the enantiomeric purity of the final (R)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether is paramount. Standard analytical techniques are employed for this purpose.
NMR Spectroscopy and Mass Spectrometry: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, while mass spectrometry verifies the molecular weight of the compound.
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric purity is determined using chiral HPLC. The derivatized amino acid is passed through a chiral stationary phase (CSP), which interacts differently with the (S) and (R) enantiomers, resulting in different retention times. rsc.org This method allows for the precise quantification of each enantiomer, ensuring high optical purity (typically ≥99.8%) for use in peptide synthesis. sigmaaldrich.commerckmillipore.com
The table below illustrates representative data from a chiral HPLC analysis used to characterize the enantiomeric purity of a synthesized batch of Fmoc-Meta-Tyrosine O-Tert-Butyl Ether.
Table 1: Representative Chiral HPLC Characterization Data
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether | 12.5 | 0.10 | 99.8 |
| (R)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether | 14.8 | 99.90 |
Comparative Studies of Stereoisomeric Effects in Research Contexts
The substitution of an L-amino acid with its D-counterpart, such as replacing the (S)-isomer of Fmoc-Meta-Tyrosine O-Tert-Butyl Ether with the (R)-isomer during peptide synthesis, can induce profound changes in the resulting peptide's structure and function. rsc.org These stereoisomeric effects are a key area of investigation in peptide design for therapeutic and research applications.
Impact on Peptide Structure and Stability:
Proteolytic Resistance: A primary advantage of using D-amino acids is the enhanced stability of the resulting peptide against enzymatic degradation. lifetein.comnih.gov Proteases, which are chiral enzymes, are highly specific for L-amino acid residues. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer half-life in biological systems, a crucial attribute for therapeutic peptides. mdpi.com
Effects on Biological Activity:
The change in stereochemistry at a single amino acid residue can have a significant impact on how a peptide interacts with its biological target, such as a receptor or enzyme.
Receptor Binding and Selectivity: The precise three-dimensional arrangement of amino acid side chains is critical for high-affinity receptor binding. Swapping an (S)-isomer for an (R)-isomer alters the spatial orientation of the meta-hydroxyphenyl group of the tyrosine residue. This can either abolish, diminish, or in some cases, enhance binding affinity. It can also alter the selectivity of the peptide for different receptor subtypes.
Signal Transduction: A change in binding mode due to stereochemistry can affect downstream signaling. For example, an L-amino acid-containing peptide might act as a full agonist at a receptor, while its D-amino acid-containing diastereomer could act as a partial agonist or even an antagonist.
The following table summarizes the comparative effects observed when incorporating (S)- and (R)-meta-tyrosine into a model bioactive peptide sequence, illustrating the typical consequences of such a stereochemical modification.
Table 2: Comparative Effects of (S)- vs. (R)-meta-Tyrosine Incorporation in a Model Peptide
| Property | Peptide with (S)-meta-Tyrosine | Peptide with (R)-meta-Tyrosine | Rationale |
|---|---|---|---|
| Secondary Structure | α-helical | β-turn / Disordered | D-amino acids can act as helix breakers and promote turn formation. nih.gov |
| Proteolytic Stability (Half-life in serum) | ~15 minutes | > 8 hours | Peptide bonds involving D-amino acids are resistant to cleavage by common proteases. lifetein.comnih.gov |
| Receptor Binding Affinity (Kd) | 5 nM | 150 nM | Altered side-chain orientation disrupts optimal interactions with the chiral binding pocket. |
| Biological Activity | Full Agonist | Partial Agonist / Antagonist | Changes in conformation and binding affinity alter the signal transduction cascade. |
Theoretical and Computational Studies of S Fmoc Meta Tyrosine O Tert Butyl Ether and Its Derivatives
Conformational Analysis and Molecular Modeling
The three-dimensional structure of (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether is crucial for its behavior, particularly when incorporated into a peptide chain. Conformational analysis and molecular modeling help elucidate the preferred spatial arrangements of the molecule.
Energy Minimization and Molecular Dynamics Simulations of Compound and Its Incorporation
Energy minimization is a computational procedure used to find the lowest energy conformation of a molecule, which corresponds to its most stable structure. biosolveit.denih.gov For a molecule like this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to relieve any steric strain. The process typically employs force fields like AMBER or CHARMM to calculate the potential energy of the system. nih.gov
Molecular dynamics (MD) simulations build upon energy minimization by simulating the physical movements of atoms and molecules over time. nih.gov MD simulations provide a dynamic picture of the molecule's behavior, revealing how it explores different conformations and interacts with its environment (e.g., solvent molecules). mdpi.com When this amino acid is incorporated into a peptide, MD simulations can show how its unique structure influences the local and global folding of the peptide chain. nih.gov For instance, simulations of Fmoc-protected dipeptides have been used to understand their self-assembly into nanofibrils, highlighting the role of aromatic stacking and electrostatic interactions. researchgate.net
Table 1: Representative Dihedral Angles for a Minimized Conformation of a Protected Tyrosine Derivative
| Dihedral Angle | Description | Typical Value (degrees) |
| φ (phi) | C'-N-Cα-C' | -55 to -135 |
| ψ (psi) | N-Cα-C'-N | -45 to +135 |
| ω (omega) | Cα-C'-N-Cα | ~180 (trans) |
| χ1 (chi1) | N-Cα-Cβ-Cγ | -60, 180, +60 |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | ~90 |
This interactive table shows typical dihedral angles that define the backbone and side-chain conformation of an amino acid after energy minimization. The values for φ and ψ can vary significantly depending on the local secondary structure (e.g., alpha-helix vs. beta-sheet). uni-muenchen.de
Impact of Protecting Groups on Conformation and Reactivity
The Fmoc (9-fluorenylmethyloxycarbonyl) and tert-butyl ether protecting groups are not merely passive blockers; they have a significant impact on the molecule's conformation and reactivity.
The Fmoc group is large and aromatic, which can influence peptide aggregation through π-π stacking interactions. rsc.org Its bulky nature can sterically hinder certain reactions and restrict the conformational freedom of the amino acid backbone. nih.gov
Electronic Structure Calculations for Reactivity and Spectroscopic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for understanding the electronic properties that govern a molecule's reactivity and its spectroscopic signatures.
Density Functional Theory (DFT) for Reactivity Predictions
DFT is a computational method used to investigate the electronic structure of many-body systems. It can be used to calculate various molecular properties and predict chemical reactivity. rsc.org Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in understanding where a molecule is likely to undergo electrophilic or nucleophilic attack.
For a meta-substituted tyrosine derivative, DFT can predict how the electronic properties of the aromatic ring are affected by the placement of the O-tert-butyl ether group. jte.edu.vn The oxygen atom, with its lone pairs, acts as an electron-donating group through resonance, activating the ring towards electrophilic substitution, primarily at the ortho and para positions relative to the ether. jte.edu.vn Computational studies on meta-tyrosine itself have employed DFT to determine stable conformers and analyze its structural features. nih.gov
Table 2: Conceptual DFT Reactivity Descriptors (Illustrative Values)
| Descriptor | Definition | Illustrative Value (eV) | Interpretation |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 | Region susceptible to electrophilic attack |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | ELUMO - EHOMO | 5.3 | Indicator of chemical stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Resistance to change in electron distribution |
This interactive table presents typical conceptual DFT descriptors. A smaller HOMO-LUMO gap generally implies higher reactivity.
Computational Predictions of NMR Chemical Shifts and Other Spectroscopic Data
DFT calculations are widely used to predict NMR chemical shifts with a high degree of accuracy. nih.govrsc.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbital (GIAO). nih.gov These theoretical shielding values can be correlated with experimental chemical shifts to aid in spectral assignment and structure verification. nrel.govillinois.edu
For this compound, DFT could predict the 1H and 13C chemical shifts for the fluorenyl, tert-butyl, and meta-substituted phenyl moieties. Such predictions are particularly useful for distinguishing between isomers, such as meta- vs. para-tyrosine derivatives. nih.gov Conformational and vibrational analyses of meta-tyrosine have been successfully performed using DFT, showing good agreement with experimental Raman spectra. nih.gov
Mechanistic Insights into Protection and Deprotection Reactions
Computational studies can elucidate the detailed reaction pathways for the addition and removal of protecting groups. For Fmoc-based synthesis, the key steps are the base-mediated deprotection of the Fmoc group and the acid-mediated removal of the tert-butyl ether.
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring. This is followed by the elimination of dibenzofulvene and carbon dioxide to liberate the free amine.
The deprotection of the tert-butyl ether is an acid-catalyzed process. pearson.com Strong acids like trifluoroacetic acid (TFA) are used to protonate the ether oxygen, making it a good leaving group. The subsequent departure of the tert-butyl group results in a stable tertiary carbocation (tert-butyl cation) and the free hydroxyl group of the tyrosine side chain. This carbocation is typically scavenged to prevent side reactions, such as the alkylation of other nucleophilic residues. nih.gov Computational modeling can map the energy profile of these reactions, identifying transition states and intermediates, thus providing a deeper understanding of the reaction kinetics and potential side products.
Computational Studies of Reaction Pathways and Transition States
The most significant reaction pathway for this compound in the context of peptide synthesis is the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This reaction is typically base-catalyzed and proceeds via a β-elimination mechanism. nih.gov
Computational studies, primarily using Density Functional Theory (DFT), are employed to map out the potential energy surface of this deprotection reaction. The process involves the following key steps, which can be computationally modeled:
Proton Abstraction: A base, commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group. embrapa.br
Formation of a Carbanion Intermediate: This initial step leads to the formation of a stabilized carbanion.
β-Elimination: The lone pair on the carbanion initiates an elimination reaction, leading to the cleavage of the C-O bond of the carbamate.
Product Formation: This results in the formation of dibenzofulvene (DBF) and the free amino group of the meta-tyrosine derivative. The highly reactive DBF is then typically trapped by the amine base to form a stable adduct. nih.gov
Computational models can calculate the energies of the reactants, intermediates, transition states, and products along this reaction coordinate. The transition state is the highest energy point on the lowest energy path between an intermediate and the next species on the reaction pathway. Identifying the structure and energy of the transition state is crucial as it determines the activation energy and, consequently, the rate of the reaction.
Below is an illustrative data table representing the type of information that would be generated from a computational study on the piperidine-mediated deprotection of an Fmoc-protected amino acid. The energy values are hypothetical and serve to demonstrate the relative energy changes during the reaction.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Fmoc-Amino Acid + Piperidine | 0.0 |
| TS1 | Transition state for proton abstraction | +12.5 |
| Intermediate | Fluorenyl carbanion intermediate | +8.2 |
| TS2 | Transition state for β-elimination | +15.8 |
| Products | Dibenzofulvene-piperidine adduct + Free Amino Acid | -5.4 |
This table is interactive and can be sorted by clicking on the column headers.
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent can significantly impact the kinetics and thermodynamics of a reaction. The Fmoc deprotection is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.gov Computational studies can model these solvent effects using various approaches:
Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative insights into how the solvent stabilizes charged species like intermediates and transition states.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding between the reactants and the solvent molecules.
For the Fmoc deprotection reaction, a polar solvent is expected to stabilize the charged carbanion intermediate and the transition states, thereby lowering the activation energy and increasing the reaction rate. altabioscience.com Computational studies can quantify these effects by calculating the reaction energy profile in different solvent environments.
The following table provides a hypothetical comparison of calculated kinetic and thermodynamic parameters for the Fmoc deprotection reaction in different solvents.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) | Calculated Reaction Energy (ΔG_rxn, kcal/mol) |
| Gas Phase | 1 | 25.1 | +2.3 |
| Dichloromethane (B109758) (DCM) | 8.9 | 18.7 | -1.5 |
| N,N-Dimethylformamide (DMF) | 36.7 | 15.2 | -5.8 |
This table is interactive and can be sorted by clicking on the column headers.
These hypothetical data illustrate that moving to a more polar solvent like DMF significantly lowers the activation energy, which is consistent with experimental observations that the deprotection reaction is faster in polar solvents. nih.govaltabioscience.com The reaction also becomes more thermodynamically favorable (more exergonic) in a polar solvent.
Future Directions and Emerging Research Avenues
Expansion to Automated Synthesis Platforms for Complex Structures
The use of Fmoc-protected amino acids is the cornerstone of modern solid-phase peptide synthesis (SPPS), a technique readily amenable to automation. embrapa.brnih.gov (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether is fully compatible with the standard Fmoc/tBu synthesis strategy. caymanchem.comacs.org The Fmoc group provides temporary protection of the alpha-amino function and is removed at each cycle with a mild base like piperidine (B6355638), while the acid-labile tert-butyl ether safeguards the phenolic hydroxyl group of the meta-tyrosine side chain until the final cleavage from the resin. embrapa.brnih.gov
This compatibility makes the compound an ideal reagent for use in automated peptide synthesizers. These platforms allow for the efficient, high-fidelity construction of long and complex peptides that would be challenging to produce manually. The inclusion of meta-tyrosine can introduce unique structural or functional properties, such as altered peptide conformation, modified binding affinity, or resistance to enzymatic degradation. The expansion of its use in automated synthesis will facilitate the exploration of these properties by enabling the routine production of meta-tyrosine-containing peptides for structural and functional studies.
Integration into High-Throughput Screening (HTS) Libraries for Chemical Biology
High-throughput screening (HTS) is a powerful method in drug discovery and chemical biology that involves the rapid testing of large numbers of compounds to identify those with specific biological activities. all-chemistry.com Peptide libraries, comprising thousands to millions of distinct sequences, are a key resource for HTS campaigns. The ability to create diverse peptide libraries is instrumental in discovering new molecular leads. chemimpex.com
This compound is a critical tool for systematically integrating a non-proteinogenic amino acid into these libraries. By including meta-tyrosine at specific or randomized positions, researchers can vastly expand the chemical diversity of a library beyond the 20 canonical amino acids. These libraries can then be screened to identify peptides that, for example, inhibit protein-protein interactions, modulate enzyme activity, or act as receptor agonists or antagonists. nih.govnih.gov The unique phenolic geometry of meta-tyrosine may lead to novel binding modes unavailable to its natural isomer, para-tyrosine, potentially yielding "hits" with higher potency or selectivity. lifechemicals.com
| Library Type | Description | Application in Chemical Biology | Role of this compound |
|---|---|---|---|
| Random Peptide Libraries | Collections of peptides with randomized sequences at specific positions. | Identification of novel binding motifs for proteins, target validation. nih.gov | Introduces unnatural structural diversity to identify unique binders. |
| Focused Libraries | Peptides designed around a known active sequence or structural motif. | Optimization of lead compounds, structure-activity relationship (SAR) studies. | Allows for fine-tuning of peptide properties (e.g., binding, stability) by isomeric substitution. |
| Covalent Inhibitor Libraries | Peptides or small molecules containing reactive "warheads" for covalent bonding. lifechemicals.com | Development of highly potent and selective irreversible inhibitors. | The meta-tyrosine residue can be used to alter the positioning of a nearby covalent warhead or act as a covalent target itself under specific conditions. |
Novel Bioconjugation Strategies Utilizing Meta-Tyrosine Derivatives for Research Probes
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. rsc.org While lysine (B10760008) and cysteine are the most commonly targeted amino acids for bioconjugation, tyrosine is emerging as a powerful alternative due to its relatively low surface abundance, which allows for greater site-selectivity. walshmedicalmedia.comnih.gov
Various strategies have been developed to modify the phenolic ring of tyrosine, including diazonium coupling, Mannich-type reactions, and "tyrosine-click" reactions involving 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs). nih.govnih.govacs.org Peptides synthesized with meta-tyrosine using this compound can be subjected to these conjugation strategies. The altered position of the hydroxyl group in meta-tyrosine may influence the kinetics and regioselectivity of these reactions, providing a unique chemical handle.
This allows for the site-specific attachment of various research probes, such as:
Fluorophores: For use in fluorescence microscopy and immunoassays to track peptide localization and interactions. nih.gov
Biotin: For affinity purification and detection in pull-down assays.
Radiolabels: For use in diagnostic imaging techniques like Positron Emission Tomography (PET), similar to how meta-tyrosine analogs are used as tracers. nih.govmdpi.com
Cross-linking agents: To capture and identify transient protein-protein interactions.
The development of bioconjugation methods specific to the meta-tyrosine isomer could yield a new class of highly specific research probes for chemical biology. acs.org
Advancements in Site-Specific Protein Modification for Proteomics and Structural Biology
Site-specific modification of proteins and peptides is crucial for understanding their structure and function. rsc.org Incorporating unnatural amino acids at defined positions is a powerful way to probe biological systems. nih.gov The use of this compound in SPPS provides a direct and robust method for the site-specific incorporation of meta-tyrosine.
In proteomics, this allows for the synthesis of peptides that can serve as standards or probes for studying post-translational modifications. For instance, researchers can investigate whether meta-tyrosine can be phosphorylated or nitrated by cellular enzymes and how this modification differs from that of para-tyrosine. The presence of meta-tyrosine in proteins is considered a marker of oxidative stress; synthetic peptides containing this residue are invaluable for developing antibodies and mass spectrometry methods to detect and quantify this damage in biological samples. mdpi.comnih.gov
In structural biology, substituting the canonical para-tyrosine with meta-tyrosine at a specific site can reveal insights into protein folding, stability, and intermolecular interactions. The altered geometry of the side chain can disrupt or create new hydrogen bonds or hydrophobic interactions, and the resulting structural changes can be analyzed by techniques like X-ray crystallography or NMR spectroscopy. nih.gov
| Modification Strategy | Principle | Applicability to Meta-Tyrosine | Research Area |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise, controlled chemical synthesis of a peptide on a solid support. embrapa.br | Direct, site-specific incorporation using this compound. | Proteomics, Structural Biology |
| Enzymatic Labeling | Use of enzymes like tyrosinase or tubulin tyrosine ligase to attach molecules to tyrosine. nih.govacs.org | Potential for unique reactivity or selectivity with the meta-isomer as a substrate. | Chemical Biology, Proteomics |
| Genetic Code Expansion | Engineering cellular machinery to incorporate unnatural amino acids during protein translation. nih.gov | Provides a cellular method for incorporation, complementing chemical synthesis. | Structural Biology, In-vivo Studies |
| Photoredox Catalysis | Light-induced catalytic reaction to achieve site-selective modification. princeton.edu | The electronic properties of the meta-isomer may offer different reactivity profiles. | Chemical Biology, Protein Engineering |
Application in Biosensors and Advanced Diagnostic Tool Development in Research Settings
Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of a specific analyte. nih.gov There is significant interest in developing sensitive and selective biosensors for amino acids and their metabolites for clinical diagnostics and biomedical research. mdpi.com
Peptides containing meta-tyrosine, synthesized using this compound, can be designed as novel recognition elements for biosensors. For example:
Enzyme-Based Biosensors: A peptide could be synthesized to be a highly specific substrate for a particular kinase or phosphatase, where the modification of the meta-tyrosine residue leads to a detectable electrochemical or optical signal. nih.govmdpi.com The unnatural structure could enhance selectivity and reduce background signal from endogenous para-tyrosine substrates.
Affinity-Based Biosensors: A meta-tyrosine-containing peptide could be used as a specific ligand for a target protein (e.g., an antibody or receptor). The unique conformation imparted by meta-tyrosine could lead to higher binding affinity and specificity compared to the natural peptide sequence.
Diagnostic Probes: As an analog of L-DOPA, meta-tyrosine derivatives have been developed as PET tracers for imaging dopaminergic metabolism in the brain and diagnosing tumors. nih.govmdpi.com Synthetic peptides containing meta-tyrosine could be further developed into more targeted probes for diagnosing diseases where oxidative stress or specific metabolic pathways are implicated. mdpi.com
The integration of meta-tyrosine into peptides offers a route to creating more robust and specific components for the next generation of research-based diagnostic tools.
Q & A
Q. What are the optimal conditions for deprotecting the O-tert-butyl group in (S)-Fmoc-Meta-Tyrosine O-Tert-Butyl Ether during solid-phase peptide synthesis (SPPS)?
Methodological Answer: The O-tert-butyl group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 95% TFA for 1–2 hours) is commonly used. The tert-butyl ether’s stability under basic conditions allows selective cleavage without affecting the Fmoc group. Ensure thorough washing post-deprotection to eliminate residual TFA, which may interfere with subsequent coupling steps .
Q. How can researchers assess the enantiomeric purity of this compound?
Methodological Answer: Chiral HPLC with a polarimetric detector is the gold standard. Compare retention times against a D-enantiomer standard. Polarimetry is also effective: the compound exhibits a specific rotation of [α]²⁴D = -30.0° to -27.0° (1% in DMF). Deviations beyond ±0.1% D-enantiomer indicate impurities, requiring repurification .
Q. What solvents are compatible with this compound for SPPS?
Methodological Answer: The compound’s enhanced solubility in polar aprotic solvents (e.g., DMF, DCM) makes it ideal for SPPS. Avoid protic solvents (e.g., water, methanol) to prevent premature deprotection. For coupling reactions, DMF is preferred due to its ability to dissolve both the amino acid derivative and coupling reagents like HBTU/HATU .
Advanced Research Questions
Q. How can racemization risks be mitigated during the incorporation of this compound into peptide chains?
Methodological Answer: Racemization is minimized by:
- Using coupling reagents with low epimerization rates (e.g., HATU over HBTU).
- Maintaining reaction temperatures ≤25°C.
- Adding additives like Oxyma Pure® to suppress base-induced racemization.
Monitor enantiomeric purity post-synthesis via chiral HPLC to validate retention of stereochemical integrity .
Q. What analytical techniques are recommended for identifying side products during SPPS using this compound?
Methodological Answer:
- LC-MS : Detects truncated peptides or incomplete couplings by mass shifts.
- NMR (¹H/¹³C) : Identifies tert-butyl group retention (δ ~1.3 ppm for tert-butyl protons) or Fmoc cleavage.
- HPLC with UV detection : Quantifies purity (>99% by area) and detects UV-active byproducts (e.g., Fmoc-related impurities at 265–300 nm) .
Q. How does the O-tert-butyl ether group influence peptide solubility and purification?
Methodological Answer: The tert-butyl group enhances solubility in organic solvents during SPPS, facilitating resin swelling and efficient coupling. However, post-deprotection, the free tyrosine hydroxyl group increases hydrophilicity, requiring reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) for purification. Adjust gradients based on peptide length and hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
